molecular formula C10H15N3O4 B10844652 5''-amino-5''-deoxy-alpha-D-thymidine

5''-amino-5''-deoxy-alpha-D-thymidine

Cat. No.: B10844652
M. Wt: 241.24 g/mol
InChI Key: PYWLBQPICCQJFF-RNJXMRFFSA-N
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Description

5’-Amino-5’-deoxy-alpha-D-thymidine is a nucleoside that is structurally related to thymidine. It has been shown to be a substrate for fatty acid synthase, which is a key enzyme in the synthesis of membrane lipids. This compound has also been shown to induce tumorigenesis in mouse bladder carcinoma cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-amino-5’-deoxy-alpha-D-thymidine typically involves the selective reduction of the corresponding 5’-azido-5’-deoxy derivative. This reduction can be achieved using hydrogenation over palladium on carbon (Pd/C) or by using other reducing agents such as triphenylphosphine in the presence of water .

Industrial Production Methods

Industrial production methods for 5’-amino-5’-deoxy-alpha-D-thymidine are not well-documented in the public domain. the general approach would likely involve large-scale synthesis using the same reduction methods mentioned above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Reduction: The compound itself is typically synthesized through reduction of its azido precursor.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Hydrogenation: Using Pd/C as a catalyst.

    Triphenylphosphine: In the presence of water for reduction reactions.

Major Products Formed

The major product from the reduction of the azido precursor is 5’-amino-5’-deoxy-alpha-D-thymidine itself. Other products would depend on the specific reactions and conditions used.

Mechanism of Action

The mechanism of action of 5’-amino-5’-deoxy-alpha-D-thymidine involves its interaction with fatty acid synthase, which is crucial for the synthesis of membrane lipids. It also binds to the cell surface and acts as an antibody response modifier . Additionally, it can inhibit the uptake of thymidylate into cells by competitive inhibition, affecting DNA synthesis and repair processes .

Comparison with Similar Compounds

Similar Compounds

  • 5’-Amino-2’,5’-dideoxythymidine
  • Thymidine, 5’-amino-5’-deoxy-
  • 5’-Trifluoroacetamido-5’-deoxythymidine

Uniqueness

5’-Amino-5’-deoxy-alpha-D-thymidine is unique in its ability to act as a substrate for fatty acid synthase and its role in inducing tumorigenesis in specific cell lines . Its structural similarity to thymidine allows it to participate in various biochemical processes, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

1-[(2S,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O4/c1-5-4-13(10(16)12-9(5)15)8-2-6(14)7(3-11)17-8/h4,6-8,14H,2-3,11H2,1H3,(H,12,15,16)/t6-,7+,8-/m0/s1

InChI Key

PYWLBQPICCQJFF-RNJXMRFFSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@@H]2C[C@@H]([C@H](O2)CN)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN)O

Origin of Product

United States

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